KC02

説明

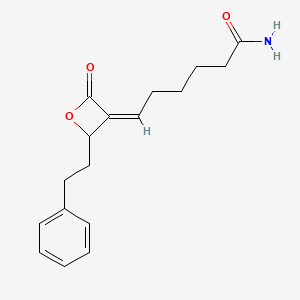

KC02 is an inactive control probe for KC01, the potent inhibitor of ABHD16A, a phosphatidylserine hydrolase that regulates the formation of lysophosphatidylserines in mammalian systems. This compound demonstrates IC50 values greater 10 µM against human and mouse ABHD16A.

科学的研究の応用

生物医学研究

KC02は生物医学研究で使用されています。 例えば、hTERT技術を用いて開発されたヒト子宮内膜間質細胞株であるthis compound-44D hTERT細胞株は、様々な研究で使用されています .

化学合成

複雑な構造を持つthis compoundは、化学合成に使用できます。 複雑な構造のため、高い困惑性を示し、様々な用途でバースト性を発揮します.

触媒用途

This compoundと構造が類似したランタノイドオキソ/ヒドロキソクラスター(LOC)は、触媒に使用されてきました。 この研究分野は、広く研究されている合成化学や構造化学、そして磁気的性質とは対照的です .

ナノリソグラフィー

This compoundと構造が類似したオキセタンは、ナノリソグラフィーに使用されてきました。 パターン性能が評価されており、構造的特徴が解像度と感度に与える影響が調査されています .

特性

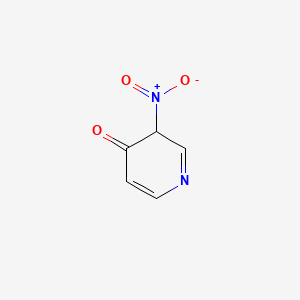

IUPAC Name |

(6Z)-6-[2-oxo-4-(2-phenylethyl)oxetan-3-ylidene]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRBNJBEHUJLPT-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2/C(=C/CCCCC(=O)N)/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the KC02-44D cell line and what is its significance in research?

A1: this compound-44D is an immortalized human endometrial stromal cell line. [] Endometrial stromal cells are crucial for the establishment and maintenance of pregnancy. This cell line serves as a valuable tool for studying various aspects of endometrial biology, such as decidualization, response to inflammatory stimuli, and the impact of environmental factors like cigarette smoke. [, ]

Q2: How does the this compound-44D cell line respond to cigarette smoke extract (CSE)?

A2: Studies using this compound-44D cells have shown that CSE exposure leads to increased reactive oxygen species levels and activation of Hypoxia-inducible factor (HIF)-1α. [] This activation, even under non-hypoxic conditions, suggests that CSE induces cellular stress and may contribute to endometrial remodeling. []

Q3: What role does Interleukin 17A (IL17A) play in this compound-44D cell function during decidualization?

A3: Research indicates that IL17A, potentially secreted by immune cells within the uterus, influences the function of endometrial stromal cells, including the this compound-44D cell line. [] Specifically, IL17A stimulation during decidualization was found to suppress Insulin-like growth factor binding protein 1 (IGFBP1), a key marker of decidualization. [] This suggests a potential role for IL17A in regulating implantation and fetal growth. []

Q4: How is the transcription factor Forkhead box protein O1 (FOXO1) involved in the IL17A-mediated suppression of IGFBP1 in this compound-44D cells?

A4: Experiments using this compound-44D cells have demonstrated that IL17A stimulation during decidualization causes FOXO1 to translocate from the nucleus to the cytoplasm. [] This translocation is thought to be mediated by IkB kinase alpha-induced phosphorylation of FOXO1. [] The cytoplasmic localization of FOXO1 likely contributes to the observed suppression of IGFBP1. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)

![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/new.no-structure.jpg)

![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)

![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)